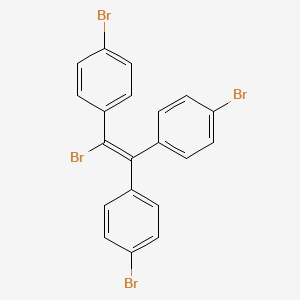

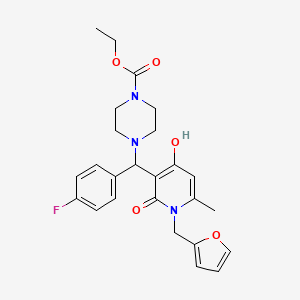

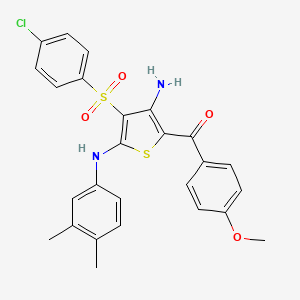

![molecular formula C19H16Cl2N2O2S B2518899 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide CAS No. 327076-90-4](/img/structure/B2518899.png)

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide" is a chemically synthesized molecule that likely shares structural and functional characteristics with other acetamide derivatives. Although the specific compound is not directly discussed in the provided papers, similar compounds with thiazole and acetamide moieties have been synthesized and studied for various biological activities, including anti-inflammatory, antioxidant, and hypoglycemic effects .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions under mild conditions. For instance, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their biological activities . Similarly, novel AB-type monomers for polybenzimidazoles were synthesized from N-(4,5-dichloro-2-nitrophenyl)acetamide, indicating the versatility of acetamide derivatives in polymer chemistry . These examples suggest that the synthesis of the compound would also involve careful selection of precursors and reaction conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, revealing a 'V' shaped conformation and various intermolecular interactions . These findings are crucial for understanding the three-dimensional arrangement and potential interaction sites of similar compounds, including the one under analysis.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The annelation of 1,2,3-thiadiazole rings, for instance, was achieved by reacting N-acylhydrazone with thionyl chloride, leading to the formation of α-chloro-N-methyl-1,2,3-thiadiazole-4-acetamide . This indicates that the compound may also participate in similar reactions, which could be utilized for further chemical modifications or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in the compounds studied, can affect the compound's polarity, solubility, and reactivity . Additionally, the intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π interactions, are likely to impact the melting point, boiling point, and stability of the compound . These properties are essential for determining the compound's suitability for various applications, including medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Structural Elucidation

Several studies have focused on the synthesis of related thiazole derivatives and their structural characterization through various analytical techniques. For instance, the synthesis of novel thiazole compounds involves reactions under specific conditions, followed by characterization using techniques like NMR, IR, and elemental analysis. These compounds exhibit potential due to their structural uniqueness and the presence of thiazole, a core structure that is often associated with biological activity (Li Ying-jun, 2012; A. Evren et al., 2019; P. Yu et al., 2014).

Biological Activities and Applications

The synthesized thiazole derivatives have been evaluated for various biological activities. For example, certain derivatives have demonstrated anticancer properties against specific cell lines, highlighting the potential therapeutic applications of these compounds in oncology (A. Evren et al., 2019). Additionally, some compounds have been tested for their anti-inflammatory activities, suggesting their potential use in treating inflammation-related disorders (K. Sunder, Jayapal Maleraju, 2013).

Pharmacological Potential

The exploration of thiazole derivatives extends to their pharmacological evaluation, where compounds have been assessed for activities like analgesic and antimicrobial effects. This broad spectrum of biological activities underscores the versatility of thiazole derivatives in drug discovery and development processes (Z. Kaplancıklı et al., 2012; N. Fuloria et al., 2014).

Mechanism of Action

This compound may be a part of a collection of rare and unique chemicals for early discovery researchers . It appears that there is no collected analytical data for this product . Therefore, the buyer assumes responsibility to confirm the product’s identity and/or purity .

Thiazoles, which is a class of compounds that this molecule belongs to, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . They have diverse biological activities and have been used to develop new compounds acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name |

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2S/c1-12-3-2-4-15(7-12)25-11-18(24)23-19-22-10-16(26-19)9-13-8-14(20)5-6-17(13)21/h2-8,10H,9,11H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXIRCFKLYLYJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

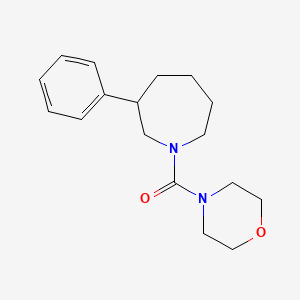

![8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2518816.png)

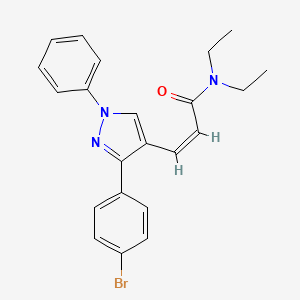

![N-(3-chlorophenyl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2518825.png)

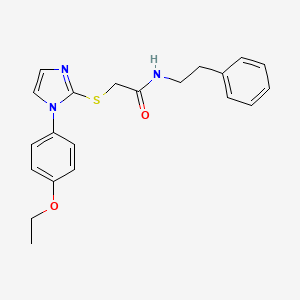

![N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518831.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2518833.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2518835.png)